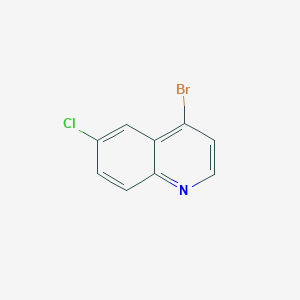

4-Bromo-6-chloroquinoline

Vue d'ensemble

Description

4-Bromo-6-chloroquinoline is a halogenated quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinolines and their derivatives are of significant interest due to their potential as intermediates in the synthesis of pharmaceuticals, including tyrosine kinase inhibitors, antibacterial agents, and anticancer drugs .

Synthesis Analysis

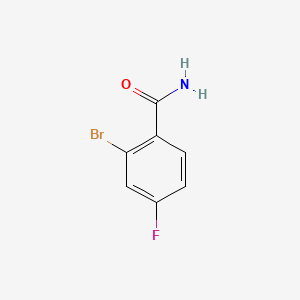

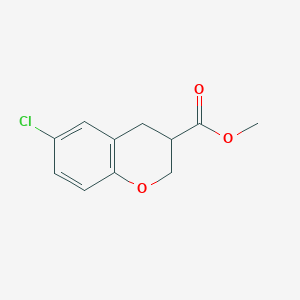

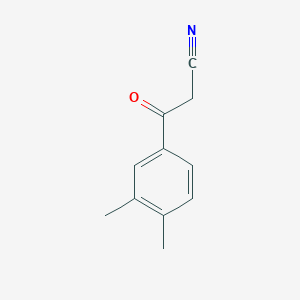

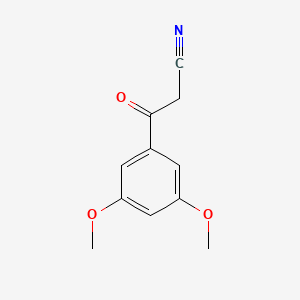

The synthesis of halogenated quinolines, such as 4-bromo-6-chloroquinoline, often involves multi-step reactions starting from simple precursors like bromoaniline. The Knorr synthesis is a notable method, involving the condensation of β-keto esters with bromoaniline followed by cyclization, as demonstrated in the preparation of related compounds . Additionally, the synthesis of 6-bromoquinoline derivatives has been achieved through the Skraup reaction, starting from 4-bromoaniline, glycerol, and nitrobenzene, with optimization of reaction conditions such as oxidant type, reflux time, and pH . Furthermore, palladium-catalyzed C-C bond formation has been employed to synthesize 4-alkynyl-2-bromoquinolines, showcasing the versatility of halogenated quinolines in organic synthesis10.

Molecular Structure Analysis

The molecular structure of halogenated quinolines is characterized by the presence of a quinoline core with halogen atoms at specific positions, which can significantly influence the compound's reactivity and interaction with biological targets. For instance, the crystal structure of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined to crystallize in the triclinic system, with the crystal packing stabilized by various intermolecular interactions . Density functional theory (DFT) has been used to calculate the molecular structures of halogenated quinolines, providing insights into their conformational preferences and electronic properties .

Chemical Reactions Analysis

Halogenated quinolines participate in a variety of chemical reactions, which are essential for their transformation into biologically active molecules. For example, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents leads to the formation of various substituted quinazolines . The presence of halogen atoms in these compounds can facilitate further functionalization through nucleophilic substitution reactions, as seen in the synthesis of methoxy derivatives10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-6-chloroquinoline and its analogs are influenced by the presence of halogen atoms, which can affect the compound's polarity, solubility, and stability. The crystal structure analysis provides valuable information about the solid-state properties, such as unit cell parameters and intermolecular interactions . The electronic properties, such as electrostatic surface potential and frontier molecular orbitals, have been studied using DFT, revealing the reactivity and potential interaction sites of these molecules .

Applications De Recherche Scientifique

Synthesis and Material Chemistry

4-Bromo-6-chloroquinoline serves as a crucial intermediate in the synthesis of various chemically significant compounds. Its utility has been demonstrated in the preparation of 6-bromo-2-chloro-4-methylquinoline through a series of synthetic steps involving condensation and cyclization reactions, highlighting its importance in the development of infectious disease research materials (Wlodarczyk et al., 2011). Additionally, derivatives of 4-Bromo-6-chloroquinoline, such as novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinolines, have shown promising antimicrobial and antimalarial activities, further emphasizing its potential in medicinal chemistry (Parthasaradhi et al., 2015).

Crystallography and Molecular Studies

The compound has also been utilized in crystallographic and density functional theory (DFT) studies to understand the molecular structure and physicochemical properties of quinoline derivatives. Such research provides insights into the conformational stability and electronic characteristics of these compounds, which is crucial for designing materials with specific properties (Zhou et al., 2022).

Drug Synthesis and Pharmaceutical Applications

In pharmaceutical research, 4-Bromo-6-chloroquinoline has been employed as a starting material for synthesizing a variety of biologically active compounds. For instance, it has been used in the development of new quinoline-based 1,2,3-triazoles with antimicrobial and antimalarial properties. This showcases the compound's versatility in the synthesis of therapeutic agents (Parthasaradhi et al., 2015).

Advanced Materials and Chemical Analysis

Beyond its pharmaceutical applications, 4-Bromo-6-chloroquinoline serves as a foundational compound in the development of advanced materials. Its derivatives have been explored in various fields, including materials science, where they contribute to the synthesis of novel compounds with potential applications in industry and technology (Zhou et al., 2022).

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-6-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBLUGZKVJAOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615913 | |

| Record name | 4-Bromo-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-chloroquinoline | |

CAS RN |

1070879-30-9 | |

| Record name | 4-Bromo-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1070879-30-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)